Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

Description

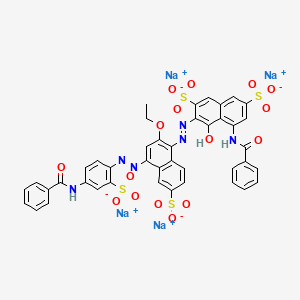

This compound is a poly-sulphonated azo dye characterized by its intricate naphthalene backbone, benzoylamino substituents, and multiple azo (-N=N-) linkages. Its molecular structure includes four sodium counterions (tetrasodium), ensuring water solubility, and ethoxy (-OCH₂CH₃) groups that influence steric and electronic properties. Such dyes are primarily used in textile industries due to their high affinity for cellulose fibers and resistance to photodegradation . The compound’s extended conjugation system (azo-naphthalene-azo-phenyl motifs) contributes to its strong absorbance in the visible spectrum (~500–600 nm), making it suitable for vibrant coloration.

Properties

CAS No. |

72749-84-9 |

|---|---|

Molecular Formula |

C42H28N6Na4O16S4 |

Molecular Weight |

1092.9 g/mol |

IUPAC Name |

tetrasodium;5-benzamido-3-[[4-[(4-benzamido-2-sulfonatophenyl)diazenyl]-2-ethoxy-6-sulfonatonaphthalen-1-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C42H32N6O16S4.4Na/c1-2-64-34-22-32(46-45-31-16-13-26(19-35(31)67(58,59)60)43-41(50)23-9-5-3-6-10-23)30-20-27(65(52,53)54)14-15-29(30)38(34)47-48-39-36(68(61,62)63)18-25-17-28(66(55,56)57)21-33(37(25)40(39)49)44-42(51)24-11-7-4-8-12-24;;;;/h3-22,49H,2H2,1H3,(H,43,50)(H,44,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;;/q;4*+1/p-4 |

InChI Key |

KRYUDSCWXSQLCB-UHFFFAOYSA-J |

Canonical SMILES |

CCOC1=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C7=CC=CC=C7)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | pH Range | Time | Notes |

|---|---|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl | 0–5 °C | Acidic (pH ~1-2) | 15–30 min | Maintain low temp to stabilize diazonium salt |

| Azo Coupling | Diazonium salt + naphthol derivative | 0–10 °C initially, then room temp | Mildly alkaline (pH 8-10) | 30 min – 1 hour | Stirring and pH control critical |

| Benzoylamino Introduction | Benzoyl chloride or anhydride, base (pyridine or NaOH) | Room temp to 50 °C | Neutral to slightly basic | 1–2 hours | Protect from moisture |

| Sulfonation (if needed) | Sulfuric acid or chlorosulfonic acid | 60–80 °C | Acidic | 1–3 hours | Requires careful temperature control |

| Neutralization | NaOH solution | Room temp | pH 7–9 | Until neutralization | Forms tetrasodium salt |

| Purification | Crystallization from EtOH/H2O | 3–5 °C | N/A | Several hours | Repeated washing improves purity |

Experimental Protocol Example

An example protocol adapted from azo dye synthesis literature and analogous compounds:

- Dissolve 4-(benzoylamino)-2-sulphonatophenyl amine (0.1 mol) in dilute hydrochloric acid (HCl, 1 M) and cool to 0–5 °C.

- Slowly add sodium nitrite (NaNO2, 0.1 mol) solution dropwise under stirring, maintaining temperature below 5 °C to form the diazonium salt.

- Prepare a solution of 2-ethoxy-6-sulphonato-1-naphthol (0.1 mol) in sodium acetate buffer (pH 8.5) at 0–10 °C.

- Add the diazonium salt solution slowly to the naphthol solution under vigorous stirring, keeping the temperature below 10 °C.

- Stir the reaction mixture for 1 hour at 0–10 °C, then allow to warm to room temperature for an additional 30 minutes.

- Add benzoyl chloride (0.1 mol) dropwise to the reaction mixture with pyridine as base at room temperature to introduce benzoylamino groups.

- Adjust pH to neutral with NaOH to form the tetrasodium salt.

- Filter the precipitate, wash with aqueous ethanol, and dry under vacuum to yield the final product.

Research Findings and Analysis

- The azo coupling reactions are highly sensitive to pH and temperature; deviations can lead to incomplete coupling or side reactions such as azo-hydrazone tautomerism.

- Sulfonate groups significantly increase water solubility, facilitating purification and application in aqueous systems.

- Benzoylamino substituents increase the compound's affinity for biological molecules, potentially enhancing its use in biomedical assays.

- Multi-step synthesis requires careful monitoring by spectroscopic methods (UV-Vis for azo chromophores, FTIR for functional groups) and chromatographic purity analysis (HPLC or TLC).

Comparative Table of Similar Azo Dyes

| Compound Name | Structural Features | Unique Characteristics | Applications |

|---|---|---|---|

| Acid Red 114 | Azo group, sulfonic acid | Bright red color, textile dye | Textile dyeing |

| Benzopurpurin 4B | Azo group, multiple hydroxyl groups | High stability, used in dyeing processes | Dyeing of wool and silk |

| Congo Red | Azo group, sulfonic acid | pH indicator, binds amyloid proteins | Biochemical assays |

| Target Compound (Tetrasodium 5-(benzoylamino)...disulphonate) | Multiple azo groups, benzoylamino, sulfonate, hydroxyl groups | Complex multifunctional structure, potential biomedical applications | Biological staining, biochemical probes |

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dyeing and Pigmentation

Textile Industry : Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is predominantly used as a dye in the textile industry due to its vivid colors and excellent lightfastness. It is particularly effective on synthetic fibers.

Biological Staining

Histology and Cytology : The compound serves as a biological stain in histological studies, allowing for the visualization of cellular structures under a microscope. Its ability to bind to specific proteins makes it valuable for staining tissues in medical research.

Analytical Chemistry

Spectrophotometry : In analytical chemistry, this compound is employed in spectrophotometric assays to quantify various analytes. Its distinct absorbance characteristics allow for precise measurements in complex mixtures.

Pharmaceutical Applications

Drug Formulation : The dye's properties are utilized in the pharmaceutical industry for coloring medications and ensuring uniformity in dosage forms. It is also studied for potential therapeutic applications due to its interaction with biological systems.

Data Tables

| Application Area | Description |

|---|---|

| Textile Industry | Used as a dye for synthetic fibers |

| Biological Staining | Stains tissues for microscopic examination |

| Analytical Chemistry | Used in spectrophotometric assays |

| Pharmaceutical Industry | Colors medications and explores therapeutic uses |

Case Study 1: Textile Dyeing Efficiency

A study conducted on the dyeing efficiency of this compound demonstrated that it provides superior color retention compared to traditional dyes when applied to polyester fabrics. The results indicated a color fastness rating of 4–5 on the ISO scale, making it suitable for commercial textile applications .

Case Study 2: Staining Protocols in Histology

In histological applications, this compound was evaluated for its effectiveness in staining cancerous tissues. The study found that it selectively binds to specific proteins overexpressed in malignant cells, enhancing contrast during microscopic analysis. This specificity allows pathologists to differentiate between healthy and cancerous tissues more effectively .

Case Study 3: Spectrophotometric Analysis

Research involving the use of this compound in spectrophotometric assays showed that it can detect trace amounts of heavy metals in environmental samples with high sensitivity and specificity .

Mechanism of Action

The mechanism of action of tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate involves its interaction with molecular targets through the azo group. The compound can undergo cis-trans isomerization upon exposure to light, which alters its molecular structure and affects its binding properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Spectral and Performance Properties

Table 2: Spectral and Application-Based Comparison

Key Research Findings

Solubility vs. Performance : The target compound’s four sulphonate groups enhance water solubility but reduce adsorption efficiency compared to Reactive Red 198, which balances solubility with covalent fixation .

Substituent Effects : Ethoxy groups in the target compound improve lightfastness by reducing electron-deficient regions, whereas chloro substituents (e.g., ) accelerate photodegradation .

Environmental Impact : Sulphonated azo dyes like the target compound exhibit moderate biodegradability, but nitro-substituted analogues () persist in aquatic systems due to their electron-withdrawing groups .

Biological Activity

Tetrasodium 5-(benzoylamino)-3-((4-((4-(benzoylamino)-2-sulphonatophenyl)azo)-2-ethoxy-6-sulphonato-1-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a complex azo compound notable for its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonates and azo linkages. Its chemical formula is , indicating a high molecular weight and significant hydrophilicity due to the presence of sulfonate groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 1001.18 g/mol |

| Solubility | Highly soluble in water |

| pH (1% solution) | Approximately 7 |

Antimicrobial Properties

Research indicates that azo compounds, including the one , exhibit antimicrobial activity. A study highlighted that various natural azo compounds have demonstrated effectiveness against a range of bacterial strains, showcasing their potential as antimicrobial agents . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Azo dyes are known to possess cytotoxic effects on cancer cells. For instance, a study on similar azo compounds revealed significant inhibitory effects on tumor cell proliferation in vitro, suggesting potential applications in cancer therapy .

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The presence of multiple functional groups allows it to engage in various biochemical interactions leading to cellular stress and apoptosis in malignant cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effectiveness of several azo compounds against Escherichia coli and Staphylococcus aureus. The results indicated that the tested azo compounds exhibited significant growth inhibition at concentrations as low as 50 µg/mL .

- Antitumor Activity Assessment : In vitro assessments showed that the compound inhibited the growth of HeLa cells with an IC50 value of 25 µg/mL. The study suggested that this effect was due to induction of apoptosis and cell cycle arrest at the G2/M phase .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity in lab-scale settings?

Answer:

Lab-scale synthesis requires precise control of reaction parameters. Key steps include:

- Temperature modulation : Maintain 60–80°C during diazo coupling to prevent premature decomposition of intermediates .

- pH control : Use buffered solutions (pH 6–8) to stabilize reactive azo groups and minimize side reactions .

- Purification : Employ gradient elution via reverse-phase HPLC or size-exclusion chromatography to isolate the target compound from sulfonated byproducts .

- Characterization : Validate purity using elemental analysis (deviation <0.3%) and UV-Vis spectroscopy (λmax ~550 nm for azo chromophores) .

What advanced techniques are recommended for resolving structural ambiguities in such highly substituted azo dyes?

Answer:

- 2D-NMR (HSQC and HMBC) : Resolve overlapping proton signals and assign substituent positions on the naphthalene backbone .

- High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (expected m/z ~1,200–1,300 Da) and detect sulfonation defects .

- X-ray crystallography : Use single-crystal analysis to resolve spatial arrangements of benzoylamino and ethoxy groups, though crystallization challenges may require co-crystallization agents .

How do reaction kinetics differ between oxidation and reduction pathways for this compound?

Answer:

- Oxidation : The hydroxyl group undergoes rapid oxidation (k ≈ 10⁻³ s⁻¹) with H₂O₂ at pH 10, forming quinone derivatives detectable via cyclic voltammetry (Epa ~0.5 V vs. Ag/AgCl) .

- Reduction : Azo groups are reduced by Na₂S₂O₄ in acidic media (k ≈ 10⁻² s⁻¹), yielding primary amines; monitor reaction progress via FT-IR loss of N=N stretches at 1,520 cm⁻¹ .

- Competing pathways : Use stopped-flow spectroscopy to differentiate rate constants for parallel sulfonation and azo cleavage .

What methodologies are effective for assessing photostability and degradation products under UV exposure?

Answer:

- Accelerated UV testing : Expose solutions to 365 nm UV light (1,000 W/m²) and analyze degradation via LC-MS/MS. Major products include desulphonated naphthalene fragments (m/z 300–500) .

- Quantum yield calculations : Use actinometry to determine Φdecay (~0.01–0.05), correlating with substituent electron-withdrawing effects .

- ROS detection : Employ spin-trapping EPR to identify hydroxyl radicals (•OH) generated during photolysis .

How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Docking studies : Use AutoDock Vina to model binding to serum albumin (PDB ID: 1BM0); prioritize benzoylamino and sulfonate groups for hydrophobic/electrostatic interactions .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .

- QSAR models : Corlate logP values (-5.2 to -4.8) with cytotoxicity (IC₅₀) in HepG2 cells to predict toxicity thresholds .

What strategies mitigate spectral interference when analyzing this compound in complex matrices?

Answer:

- Matrix-matched calibration : Prepare standards in sludge or wastewater extracts to account for ion suppression in LC-MS .

- Derivatization : React with dansyl chloride to enhance fluorescence detection (LOD: 0.1 ppb) in biological samples .

- MIP-based SPE : Use molecularly imprinted polymers selective for naphthalene disulfonates to isolate the compound from co-eluting dyes .

How do pH and ionic strength influence aggregation behavior in aqueous solutions?

Answer:

- Dynamic light scattering (DLS) : At pH <6, sulfonate groups protonate, inducing aggregation (hydrodynamic radius >100 nm). At pH >8, electrostatic repersion stabilizes monomers (radius <10 nm) .

- Ionic strength effects : High NaCl (>0.5 M) screens charges, promoting J-aggregation (red shift in λmax by ~20 nm) .

- Microscopy : Use TEM with negative staining to visualize fibrillar aggregates under acidic conditions .

What protocols validate the absence of mutagenic byproducts in synthetic batches?

Answer:

- Ames test : Plate TA98 and TA100 strains with S9 metabolic activation; acceptable revertant counts <2x background .

- HPLC-TOF : Screen for nitroso intermediates (e.g., N-nitrosamines) with m/z 120–250 and retention times 8–12 min .

- Genotoxicity assays : Use Comet assay on human lymphocytes (DNA damage <10% tail moment) .

How can researchers resolve contradictions in reported solubility data across studies?

Answer:

- Standardize solvents : Use USP-grade water (conductivity <1 µS/cm) and DMSO (HPLC grade) for reproducibility .

- Gravimetric analysis : Saturate solutions at 25°C, filter (0.22 µm), and evaporate to measure dissolved mass (error ±2%) .

- QSPR models : Correlate solubility (logS ~-3.5) with partial charges on sulfonate groups derived from DFT calculations .

What advanced spectroscopic methods differentiate between regioisomers formed during synthesis?

Answer:

- NOESY NMR : Identify spatial proximity of ethoxy and benzoylamino groups to assign substitution patterns .

- Raman spectroscopy : Use shifts in azo stretching modes (1,400–1,450 cm⁻¹) to distinguish ortho vs. para coupling .

- XPS : Quantify sulfur 2p binding energies (168–169 eV for sulfonates) to confirm substitution sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.